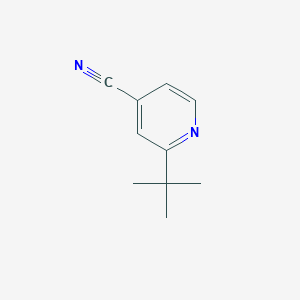

2-Tert-butylpyridine-4-carbonitrile

Description

Historical Context and Significance of Pyridine (B92270) Carbonitrile Scaffolds

The journey into the world of pyridine chemistry began in 1846 when the pyridine scaffold was first isolated. jst.go.jp Structurally akin to benzene (B151609) with a nitrogen atom replacing one of the carbon-hydrogen units, pyridine was initially extracted from coal tar. nih.gov The development of synthetic methods, such as the reaction of formaldehyde, ammonia, and acetaldehyde, paved the way for the widespread availability and study of pyridine and its derivatives. nih.gov The term 'pyridine' itself is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases), reflecting its origins and chemical nature. jst.go.jp

Pyridine scaffolds are integral to over 7,000 existing drug molecules, highlighting their immense medicinal importance. jst.go.jp The nitrogen atom in the pyridine ring is a key feature, as its lone pair of electrons can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drugs. beilstein-journals.org This has led to the development of pyridine-based drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. beilstein-journals.orgchemicalbook.comgoogle.com

The introduction of a carbonitrile (cyano) group onto the pyridine ring further enhances its chemical versatility. Cyanopyridines are crucial intermediates in organic synthesis, serving as precursors for a variety of functional groups including carboxylic acids, aldehydes, and ketones. thieme-connect.delibretexts.orgyoutube.com The nitrile group is also recognized as a "warhead" in covalent drug discovery, capable of reacting with residues like cysteine in enzymes. nih.gov This reactivity makes pyridine carbonitrile scaffolds particularly interesting for the design of targeted therapies. nih.gov

Structural Characteristics and Chemical Space of 2-Tert-butylpyridine-4-carbonitrile within Pyridine Chemistry

This compound is a distinct molecule within the pyridine chemical space, defined by the specific placement of its functional groups. The structure consists of a central pyridine ring, which is an aromatic heterocycle. At the 2-position, there is a tert-butyl group, and at the 4-position, a carbonitrile (cyano) group.

The tert-butyl group is known for its significant steric bulk. When positioned at the 2-position, adjacent to the ring's nitrogen atom, it creates a sterically hindered environment. This can influence the molecule's reactivity, for instance, by impeding the approach of reactants to the nitrogen atom or the adjacent positions on the ring. orgsyn.org Such hindered pyridine derivatives are often employed as non-nucleophilic bases in organic synthesis. google.comorgsyn.org

Conversely, the carbonitrile group at the 4-position is strongly electron-withdrawing. This electronic effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov The nitrile group itself is a reactive functional group, capable of undergoing various transformations. libretexts.orgyoutube.com

The combination of a bulky, sterically hindering group at the 2-position and a potent electron-withdrawing group at the 4-position suggests a unique reactivity profile for this compound. The steric hindrance may protect the nitrogen and the 2-position, while the electronic effect of the nitrile group activates the ring for certain reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 160.100049419 Da |

| Topological Polar Surface Area | 36.7 Ų |

| Heavy Atom Count | 12 |

Note: The data in this table are computationally predicted or estimated based on the structure of the molecule, as experimental data for this specific compound is not widely available.

Overview of Prior Research on Related Pyridine Derivatives and Their Academic Relevance

While direct research on this compound is limited, the academic relevance of this compound can be inferred from the extensive research on its constituent structural motifs.

Tert-butylpyridine Derivatives: Derivatives such as 4-tert-butylpyridine (B128874) have been investigated for their applications in materials science, particularly as additives in electrolytes for dye-sensitized solar cells (DSSCs). nih.govnih.gov In this context, they can improve the performance and efficiency of the solar cells. nih.gov The synthesis of coupled tert-butylpyridines has also been explored for their potential as metal ion activity inhibitors in solar cells and other electrolytes. youtube.com The sterically hindered nature of compounds like 2,6-di-tert-butylpyridine (B51100) makes them valuable as non-nucleophilic bases in organic synthesis, capable of scavenging protons without interfering with other reactive centers. google.comorgsyn.org

Pyridine Carbonitrile Derivatives: Pyridine carbonitriles are highly valued as synthetic intermediates. thieme-connect.de For instance, 4-cyanopyridine (B195900) can be synthesized from the ammoxidation of 4-methylpyridine (B42270) and serves as a precursor for various pharmaceuticals and agrochemicals. chemicalbook.com The cyano group can be readily converted into other functional groups, making these compounds versatile building blocks in the construction of more complex molecules. libretexts.orgyoutube.com The reactivity of the nitrile group has also been a subject of study, particularly its ability to interact with biological nucleophiles like cysteine, which is relevant for the design of covalent inhibitors. nih.gov

The combination of the properties of tert-butylpyridines and pyridine carbonitriles in a single molecule, this compound, suggests potential for its use in both materials science and as a specialized building block in organic and medicinal chemistry. The steric hindrance provided by the tert-butyl group could offer regioselective control in reactions involving the nitrile group or other positions on the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKCVBSWSUUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies Toward 2 Tert Butylpyridine 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 2-tert-butylpyridine-4-carbonitrile reveals several logical bond disconnections that form the basis for its synthesis. The most prominent disconnection is that of the carbon-carbon bond between the pyridine (B92270) ring and the nitrile group (C-CN). This suggests a late-stage functionalization of a pre-formed 2-tert-butylpyridine (B1266198) ring.

Another key disconnection involves breaking the pyridine ring itself. This approach considers the formation of the heterocyclic core from acyclic precursors through cyclization or multicomponent reactions. In this context, the challenge lies in designing precursors that will selectively yield the desired 2,4-disubstituted pattern.

Established Synthetic Routes and Reaction Pathways

Several established methods in heterocyclic chemistry can be adapted for the synthesis of this compound. These can be broadly categorized into multicomponent reactions, cyclization/annulation reactions, and the derivatization of existing pyridine precursors.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient route to highly substituted pyridines. tandfonline.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, for instance, is well-documented through a four-component reaction involving a ketone, an aldehyde, malononitrile, and an amine or ammonium (B1175870) acetate. tandfonline.commdpi.comresearchgate.netresearchgate.net

While a direct MCR for this compound is not prominently reported, the general strategy for synthesizing 2-amino-3-cyanopyridines could theoretically be adapted. This would involve the Knoevenagel condensation of an aldehyde with malononitrile, followed by a Michael addition of a ketone and subsequent cyclization with an amine. mdpi.com The challenge in applying this to the target molecule would be the selection of appropriate starting materials that incorporate the tert-butyl group and lack the amino functionality in the final product.

| Reaction Type | Reactants | Catalyst/Conditions | General Product | Ref. |

| Four-Component Reaction | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Copper Nanoparticles on Charcoal (Cu/C), Reflux | 2-Amino-3-cyanopyridine derivatives | researchgate.net |

| Four-Component Reaction | 1,3-Dicarbonyl, Aldehyde, Malononitrile, Alcohol | Animal Bone Meal, Microwave | Substituted 3-cyanopyridines | researchgate.net |

Cyclization and Annulation Reactions

The formation of the pyridine ring through the cyclization of acyclic precursors is a fundamental strategy in heterocyclic synthesis. These reactions typically involve the condensation of carbonyl compounds with amines. For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone, which, after isomerization, cyclizes to form a substituted pyridine. Adapting such a method would require a custom synthesis of precursors containing the tert-butyl and cyano functionalities at the correct positions.

Another approach involves the cycloaddition of 1,3-dicarbonyl compounds with cyanoacetamide, which can lead to the formation of cyanopyridone derivatives. These intermediates can then be further modified to achieve the desired target structure.

Derivatization from Precursors (e.g., 2-Tert-butylpyridine, 4-halo-2-tert-butylpyridines)

The most direct and widely applicable strategy for synthesizing this compound is through the functionalization of a pre-existing 2-tert-butylated pyridine ring. This approach leverages commercially available or readily synthesized precursors.

A key intermediate in this strategy is a 4-halo-2-tert-butylpyridine, such as 4-tert-butyl-2-chloropyridine. The synthesis of this precursor has been reported, starting from 4-tert-butylpyridine (B128874). The process involves the oxidation of the pyridine to its N-oxide using an oxidizing agent like peracetic acid, followed by chlorination at the 2-position using a reagent such as phosphorus oxychloride (POCl₃). nih.govgoogle.com

Once the 4-halo-2-tert-butylpyridine is obtained, the introduction of the nitrile group at the 4-position can be achieved through a nucleophilic substitution reaction, specifically a cyanation reaction.

Catalytic Synthetic Methods

Modern catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods offer high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Transformations (e.g., Cross-Coupling, C-H Activation)

The cyanation of aryl halides is a well-established cross-coupling reaction, most commonly catalyzed by palladium or nickel complexes. organic-chemistry.org This method is directly applicable to the synthesis of this compound from a 4-halo-2-tert-butylpyridine precursor. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and sodium or potassium cyanide, often in the presence of a suitable ligand and base. researchgate.netgoogle.comresearchgate.net Nickel-catalyzed reductive dimerization of 2-chloropyridines using manganese as a reducing agent has also proven effective for creating bipyridine structures, highlighting the utility of nickel in pyridine chemistry. nih.gov

| Catalyst System | Precursor | Cyanide Source | Key Features | Ref. |

| Palladium/tri-tert-butylphosphine | Aryl Bromide/Iodide | Zn(CN)₂ | Room temperature reaction, good to excellent yields. | researchgate.net |

| Nickel/dppf/Zn | Hetero(aryl) Chloride | Zn(CN)₂ | Mild conditions, wide functional group tolerance. | organic-chemistry.org |

| Palladium/CM-phos | Aryl Chloride | NaCN | Efficient at 70°C. | organic-chemistry.org |

Another cutting-edge approach is the direct C-H activation and functionalization of the pyridine ring. While challenging due to the inherent reactivity of the pyridine nucleus, methods for the direct C-H cyanation of heterocycles are emerging. This would theoretically allow for the one-step conversion of 2-tert-butylpyridine to this compound. Such a transformation would be highly atom-economical but would need to overcome the challenge of regioselectivity, directing the cyanation to the C4 position in the presence of other C-H bonds. Dehydrogenative coupling of 4-tert-butylpyridine catalyzed by nickel or palladium at elevated temperatures has been reported for the synthesis of bipyridines, indicating that C-H activation on such substrates is feasible. nih.govgoogle.com

Organocatalysis and Biocatalysis in Pyridine Carbonitrile Synthesis

The synthesis of pyridine derivatives has been significantly advanced by the application of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. These catalysts offer mild reaction conditions and high selectivity. For instance, a novel strategy for synthesizing 2,3,4-trisubstituted pyridines involves an organocatalyzed three-component reaction of ketones, α,β-unsaturated aldehydes, and ammonium acetate. nih.gov This method facilitates a rapid N-annulation through C-C and C-N bond formation in a single step. nih.gov Pyridine itself has been identified as an organocatalyst in the reductive ozonolysis of alkenes, directly yielding aldehydes or ketones without the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov This process involves the nucleophile-promoted fragmentation of carbonyl oxides. nih.gov While these examples don't directly produce this compound, they establish the principle that organocatalysts can effectively mediate the formation and functionalization of the pyridine core.

Biocatalysis, the use of natural catalysts like enzymes, is an emerging field in chemical synthesis, prized for its high selectivity and low environmental impact under mild conditions. rsc.orgnih.gov Enzymes can perform complex stereochemical reactions in a straightforward manner, often avoiding the need for extensive protection-deprotection steps common in traditional organic synthesis. nih.gov The development of biocatalysis has been accelerated by breakthroughs in protein engineering, recombinant technology, and high-throughput screening. rsc.org While specific enzymatic routes to this compound are not established, the "biocatalytic amine toolbox" includes several methodologies for creating chiral amines, which are foundational in many nitrogen-containing heterocycles. youtube.com The application of enzymes from organisms like P. putida for industrial-scale synthesis demonstrates the potential for developing biocatalytic pathways for complex pyridine derivatives. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com Key principles include the use of safer solvents, energy efficiency, and maximizing atom economy.

Solvent-Free and Aqueous Media Reactions

Solvent-free reactions represent a significant advancement in green synthesis, minimizing waste and often simplifying purification. The synthesis of functionalized pyridine derivatives has been achieved under solvent-free conditions using Wells-Dawson heteropolyacids as catalysts. conicet.gov.ar Similarly, a method for producing triarylimidazo[1,2-a]pyridine-8-carbonitriles from 2-amino-4,6-diarlypyridine-3-carbonitrile proceeds under solvent-free conditions using FeCl₃ as a Lewis acid catalyst. tandfonline.com Another approach describes a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas via C–H functionalization of pyridine N-oxides. rsc.orgscispace.com

The use of water as a reaction solvent is another cornerstone of green chemistry. An electrochemical method for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines has been successfully demonstrated in an aqueous medium, using KI as both a mediator and electrolyte. rsc.orgresearchgate.net Ultrasound irradiation has also been employed to facilitate the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives in aqueous conditions, leading to high yields and reduced reaction times. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave-assisted synthesis has become a recognized green chemistry tool, offering significant advantages such as dramatically reduced reaction times, increased yields, and the ability to conduct reactions in solvent-free conditions. organic-chemistry.orgacs.org One-pot Bohlmann-Rahtz procedures for pyridine synthesis under microwave irradiation at 170°C have been shown to be superior to conventional heating methods. youngin.com This technique has been successfully applied to multicomponent reactions to produce various pyridine derivatives in excellent yields (82-94%) in just a few minutes. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Four-component synthesis of novel pyridines | Microwave Irradiation | 2–7 min | 82%–94% | acs.org |

| Four-component synthesis of novel pyridines | Conventional Reflux | 6–9 h | 71%–88% | acs.org |

| Bohlmann-Rahtz pyridine synthesis | Microwave Irradiation | 10–20 min | Up to 98% | organic-chemistry.org |

| Bohlmann-Rahtz pyridine synthesis | Conventional Heating | Longer | Lower | organic-chemistry.org |

Ultrasound-promoted synthesis is another energy-efficient technique that accelerates chemical reactions through acoustic cavitation. tandfonline.commdpi.com This method has been used for the green synthesis of multisubstituted pyridines in a one-pot, four-component reaction at room temperature, achieving good to excellent yields (79–95%) in short time frames. tandfonline.com The synthesis of pentafluoropyridine (B1199360) derivatives and 1,2,4-triazole (B32235) derivatives has also been shown to be more efficient under ultrasonic irradiation compared to conventional methods. mdpi.comnih.gov

Table 2: Examples of Ultrasound-Promoted Syntheses

| Product | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Multisubstituted Pyridines | SBA-15@ADMPT/H₅PW₁₀V₂O₄₀ nanocatalyst, room temp. | Short | 79–95% | tandfonline.com |

| Pentafluoropyridine derivatives | Appropriate nucleophile, room temp. | 25–120 min | Good to excellent | nih.gov |

| Carbonitrile-bearing tetrahydropyrimidines | Morpholine catalyst, aqueous conditions | Significantly reduced | Elevated | researchgate.net |

Atom Economy and Sustainable Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. jocpr.com

The pursuit of high atom economy is evident in various modern synthetic strategies for pyridines. For example, solvent-free microwave-assisted reactions for synthesizing pyridinium (B92312) bromides have been reported to exhibit 100% atom economy. researchgate.net Similarly, a solvent- and halide-free method for producing pyridine-2-yl substituted ureas is described as an atom-economical synthesis. rsc.org Reductive functionalization of pyridine-fused N-heteroarenes is another strategy noted for its high efficiency and atom economy. acs.org These approaches minimize waste at the source, aligning with the goals of sustainable chemistry. primescholars.com

Functional Group Interconversions and Post-Synthetic Modifications

Post-synthetic modification allows for the diversification of a core molecular scaffold. For this compound, the nitrile group is a versatile handle for further chemical transformations.

Nitrile Group Transformations

The nitrile group (-C≡N) on a pyridine ring can undergo a variety of useful chemical transformations. chemistrysteps.com

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. The reaction proceeds through an intermediate amide, which is then further hydrolyzed. chemistrysteps.com This would convert this compound into 2-tert-butylpyridine-4-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation would yield (2-tert-butylpyridin-4-yl)methanamine.

Reaction with Organometallics: Nitriles react with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com This provides a route to introduce new carbon-carbon bonds.

Ring Transformations: In some cases, the nitrile group can participate in more complex ring transformation reactions. For example, 5-nitropyrimidine (B80762) can be converted into 2-amino-5-nitro-3-R-pyridines by reacting with CH-active nitriles. researchgate.net While a transformation of the pyridine ring rather than on it, these reactions highlight the reactivity of the nitrile moiety in the synthesis of substituted pyridines. researchgate.netnih.gov

Modifications at the Pyridine Ring

The pyridine ring of this compound, while generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, offers several avenues for modification, primarily centered around the reactivity of the cyano group. solubilityofthings.comgcwgandhinagar.comyoutube.com The nitrogen atom's basic lone pair can also participate in reactions, further influencing the ring's reactivity. gcwgandhinagar.comyoutube.com

The cyano group at the C-4 position is a highly versatile functional handle, enabling transformations into a variety of other important chemical moieties. solubilityofthings.com Key modifications include hydrolysis and reduction.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-tert-butylpyridine-4-carboxylic acid. This transformation is a fundamental step in converting the nitrile into other functional groups such as esters and amides.

Reduction of the Nitrile Group: The nitrile group is readily reducible to a primary amine, affording (2-tert-butylpyridin-4-yl)methanamine. This reaction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukwikipedia.orgorganic-chemistry.org Alternatively, the use of diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile to an aldehyde, yielding 2-tert-butylpyridine-4-carbaldehyde. wikipedia.orgyoutube.com

The following table summarizes the primary modifications at the pyridine ring originating from the cyano group:

Table 1: Modifications of the Cyano Group on the Pyridine Ring| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, H₂O | 2-tert-butylpyridine-4-carboxylic acid | Hydrolysis |

| This compound | 1. LiAlH₄ 2. H₂O | (2-tert-butylpyridin-4-yl)methanamine | Reduction |

| This compound | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | (2-tert-butylpyridin-4-yl)methanamine | Catalytic Hydrogenation |

| This compound | 1. DIBAL-H 2. H₂O | 2-tert-butylpyridine-4-carbaldehyde | Partial Reduction |

Nucleophilic aromatic substitution at other positions on the pyridine ring is also a possibility. While the starting compound does not have a leaving group, related studies on dinitriles like pyridine-2,4-dicarbonitrile (B1330189) have shown that photoinitiated substitution reactions with amines can lead to the displacement of a cyano group. rsc.org This suggests that if a suitable leaving group were present at the 6-position, for instance, it could potentially be displaced by a nucleophile.

Derivatization of the Tert-butyl Substituent

The tert-butyl group is known for its steric bulk and general lack of reactivity, rendering it resistant to many common chemical transformations. google.comucalgary.ca This stability is a key feature of the molecule, often employed to direct reactions to other parts of the molecule or to provide steric hindrance. However, under specific and often harsh conditions, the tert-butyl group can be derivatized.

Oxidation: While resistant to common oxidizing agents, a patented method describes the oxidation of tert-butyl groups on aromatic rings to the corresponding carboxylic acids. google.com This process involves the use of nitrogen dioxide (NO₂) gas at elevated temperatures. google.com Applying this to this compound would theoretically yield 4-cyanopyridine-2-carboxylic acid.

Electrochemical and Photochemical Reactions: Electrochemical oxidation has been shown to facilitate the substitution of a tert-butyl group on a phenolic ring. acs.org Furthermore, photoinduced elimination of a tert-butyl group has been observed in other heterocyclic systems, suggesting that photochemical methods could be a potential route for derivatization. mdpi.com

The inherent stability of the tert-butyl group means that its derivatization is less common and requires more specialized conditions compared to the modifications at the pyridine ring.

The following table outlines potential derivatization strategies for the tert-butyl group:

Table 2: Potential Derivatizations of the Tert-butyl Substituent| Starting Material | Reagent(s)/Conditions | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | NO₂ gas, high temperature | 4-cyanopyridine-2-carboxylic acid | Oxidation |

| This compound | Electrochemical oxidation | Substituted pyridine derivative | Electrochemical Substitution |

| This compound | Photochemical conditions | De-tert-butylated or rearranged product | Photochemical Reaction |

Spectroscopic and Structural Elucidation of 2 Tert Butylpyridine 4 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-Tert-butylpyridine-4-carbonitrile would be expected to show distinct signals for the protons of the tert-butyl group and the three protons on the pyridine (B92270) ring. The tert-butyl group would likely appear as a singlet, integrating to nine protons, in the upfield region. The three aromatic protons on the pyridine ring would appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns being diagnostic of their positions relative to the tert-butyl and carbonitrile substituents. Without experimental data, the exact chemical shifts (δ) and coupling constants (J) cannot be reported.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. This would include signals for the two carbons of the tert-butyl group (quaternary and methyl), the five carbons of the pyridine ring (including the one bearing the tert-butyl group and the one attached to the nitrile), and the carbon of the nitrile group itself. The chemical shifts would be indicative of the electronic environment of each carbon atom. acs.orgdrugbank.com For instance, the nitrile carbon would appear in a characteristic downfield region. chemicalbook.com However, specific peak assignments are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. chemicalbook.combldpharm.com

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by correlating their respective signals. rsc.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons (like the one attached to the tert-butyl group and the nitrile group) and piecing together the complete molecular framework. bldpharm.comnih.gov

The absence of published 2D NMR data prevents a conclusive assignment of the molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is fragmented, and the resulting pattern is a fingerprint of the compound. For this compound, one would expect to see a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation would be the loss of a methyl group (CH₃) or the entire tert-butyl group to form a stable ion. While mass spectra for related compounds like 2-tert-butylpyridine (B1266198) exist, specific data for the title compound is unavailable. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its exact elemental formula. rsc.org This technique is fundamental for confirming the identity of a newly synthesized compound, but no such data has been published for this specific molecule.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy provides insights into the functional groups and bonding within a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about its electronic transitions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the tert-butyl group, and the nitrile group.

The most prominent and diagnostically significant peak for this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. For aromatic nitriles, this vibration typically appears as a sharp band of medium to strong intensity in the region of 2240–2220 cm⁻¹. The conjugation with the pyridine ring influences the position of this band.

Vibrations associated with the 2-tert-butylpyridine moiety are also expected. The C-H stretching vibrations of the tert-butyl group's methyl groups are anticipated in the 2970-2950 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) regions. The C-H bonds of the pyridine ring will show stretching absorptions above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring typically appear in the 1600–1450 cm⁻¹ region. The gas-phase IR spectrum of the parent 2-tert-butylpyridine shows notable peaks that can be used as a reference for the vibrations of that part of the molecule. nist.govnist.gov

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Sharp, Medium-Strong |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Alkyl C-H (tert-butyl) | Stretching | 2970 - 2870 | Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1450 | Medium-Strong |

| C-H (tert-butyl) | Bending | ~1450, ~1375 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900 - 650 | Strong |

This table is based on general spectroscopic data for organic functional groups and related pyridine compounds. msu.eduuomustansiriyah.edu.iqamazonaws.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the chromophore is the substituted pyridine ring.

The UV-Vis spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com These absorptions are attributed to π → π* transitions within the aromatic system. libretexts.org The presence of non-bonding electrons on the nitrogen atom also allows for a lower energy n → π* transition, which is often observed as a weaker, longer-wavelength shoulder on the main absorption bands. libretexts.org

For this compound, the substitution with a tert-butyl group (an auxochrome) and a nitrile group (a chromophore) will influence the position and intensity of these absorption bands. The electron-withdrawing nature of the nitrile group, in conjugation with the pyridine ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* transitions compared to unsubstituted pyridine. Studies on other substituted pyridines and furopyridines have shown characteristic absorption bands in the 250 nm to 390 nm range, which are attributed to these electronic transitions. researchgate.netresearchgate.net

The expected electronic transitions and their approximate absorption regions for this compound are outlined in the table below.

| Transition | Chromophore | Expected λmax Region (nm) |

| π → π | Substituted Pyridine Ring | 250 - 300 |

| n → π | N atom in Pyridine, Nitrile | > 300 (often weak) |

This table is based on general principles and data from related pyridine compounds. sielc.comlibretexts.orgnist.gov

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide the most accurate and complete structural information. While specific crystallographic data for this compound is not publicly available at this time, the technique would yield key parameters.

An SCXRD study would determine the crystal system, space group, and the dimensions of the unit cell. It would also reveal the precise bond lengths and angles of the molecule, confirming the planarity of the pyridine ring and the geometry of the tert-butyl and nitrile substituents. Furthermore, this analysis would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds, which govern the material's solid-state properties. For example, studies on other substituted pyridines have detailed how hydrogen bonding and other interactions influence the crystal packing. rsc.org

The table below outlines the type of data that would be obtained from a successful SCXRD experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular distances and angles. |

| Torsion Angles | Conformation of the molecule, e.g., rotation of the tert-butyl group. |

| Intermolecular Interactions | Details of packing, hydrogen bonds, and other non-covalent forces. |

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline or powdered solid samples. It is often used for phase identification, to assess sample crystallinity, and to detect polymorphism (the existence of multiple crystal forms). acs.org

A PXRD pattern for a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are unique to the compound's crystal structure and serve as a "fingerprint" for its solid phase. This pattern can be compared to a pattern calculated from single-crystal data to confirm phase purity. acs.org In the absence of single-crystal data, PXRD can sometimes be used to help solve a crystal structure, though this is a more complex process. researchgate.net

The data obtained from a PXRD experiment is typically presented as a diffractogram, plotting intensity versus the diffraction angle (2θ). The key features are summarized in the table below.

| PXRD Data Feature | Significance |

| Peak Positions (2θ) | Characteristic of the crystal lattice spacings (d-spacings). |

| Peak Intensities | Dependent on the atomic arrangement within the crystal structure. |

| Peak Width | Relates to crystallite size and lattice strain; broad peaks indicate poor crystallinity or very small crystallites. |

Theoretical and Computational Investigations of 2 Tert Butylpyridine 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules. For a novel or uncharacterized compound like 2-tert-butylpyridine-4-carbonitrile, these methods would be the primary tool for theoretical investigation.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For related compounds like 4-tert-butylpyridine (B128874), HOMO/LUMO values have been reported as 5.9 eV and 2.4 eV, respectively. chemicalbook.com However, a specific FMO analysis and calculation of the HOMO-LUMO gap for this compound are not available in the current literature.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with other chemical species. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating these are sites susceptible to electrophilic attack. The tert-butyl group would exhibit a more neutral or slightly positive potential. Despite the utility of this analysis, specific MEP maps or charge distribution studies for this compound have not been found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

MD simulations would be employed to explore the conformational landscape of this compound. A key point of interest would be the rotation around the single bond connecting the bulky tert-butyl group to the pyridine ring. chemicalbook.com These simulations can determine the most stable conformations (rotamers) and the energy barriers between them, revealing the molecule's flexibility at different temperatures. Currently, there are no published conformational analysis studies specifically for this compound.

The behavior and properties of a molecule can change significantly in the presence of a solvent. MD simulations can model these interactions explicitly (by including solvent molecules in the simulation box) or implicitly (using a continuum model). Such studies on this compound would reveal how solvents of varying polarity affect its conformational preferences, charge distribution, and stability. Research has been conducted on the solvent effects for similar compounds like 2,6-di-tert-butylpyridine (B51100), but no such data exists for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a molecule and its biological activity. This approach is instrumental in the rational design of new chemical entities with desired properties.

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for developing predictive models. These methods correlate the 3D properties of a series of molecules with their known biological activities. However, no specific 3D-QSAR studies have been published for this compound.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is contingent on the availability of a dataset of structurally related compounds with measured biological activities. At present, there is no published research detailing the development of such models specifically for derivatives of this compound.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as this compound, might interact with a biological target.

Binding Affinity Predictions

Predicting the binding affinity of a ligand to a target protein is a key aspect of molecular docking. This information helps in prioritizing compounds for further experimental testing. Unfortunately, there are no available studies that report the predicted binding affinities of this compound to any specific biological target.

Identification of Key Binding Interactions and Active Site Residues

A critical outcome of molecular docking studies is the identification of key amino acid residues in the active site of a target that are involved in binding the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the mechanism of action. The absence of docking studies for this compound means that no such key interactions have been identified.

Intermolecular Interactions and Supramolecular Aspects

The study of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is fundamental to understanding the solid-state properties and crystal engineering of chemical compounds. These interactions govern the formation of supramolecular assemblies. A thorough search of the crystallographic literature did not yield any reports on the single-crystal X-ray diffraction structure of this compound, and consequently, no analysis of its intermolecular interactions and supramolecular chemistry has been published.

Hydrogen Bonding Networks

C-H...N Interactions: This is one of the most probable and significant interactions. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group are both potential hydrogen bond acceptors. Hydrogen atoms attached to the pyridine ring and the tert-butyl group can act as donors. In related chlorocyanopyridines, C—H⋯Nnitrile and C—H⋯Npyridine interactions are key features in their solid-state packing, often forming chains or more complex assemblies. nih.gov For instance, in 4-chloropyridine-2-carbonitrile, these interactions create one-dimensional zigzag chains. nih.gov

C-H...O and N-H...O Interactions: These would only be present if the compound co-crystallizes with molecules containing oxygen, such as water or alcohol solvents, or if the compound itself contained hydroxyl or amine groups. In the analysis of a Co(II) complex, O-H···O and C-H···O hydrogen bonds were found to be pivotal in the formation of a 2D supramolecular network. nih.gov

N-H...S, C-H...Cl, and N-H...Cl Interactions: These specific hydrogen bonds would not be expected in a pure crystal of this compound as it lacks sulfur or chlorine atoms. However, studies on compounds containing these elements highlight the importance of such specific interactions in crystal engineering. For example, in the crystal structure of a Schiff base compound, C—H···Cl interactions were observed. nist.gov Similarly, C—H...Cl contacts were noted in a Co(II) complex with imidazo[1,2-a]pyridine (B132010). nih.gov

The following table summarizes the types of hydrogen bonds observed in related pyridine derivatives, which informs the expectations for this compound.

| Interaction Type | Donor | Acceptor | Example Compound(s) | Reference |

| C-H...N | C-H (aromatic) | N (pyridine/nitrile) | 4-chloropyridine-2-carbonitrile, 6-chloropyridine-2-carbonitrile | nih.gov |

| O-H...O | O-H | O | Co(II) coordination polymer | nih.gov |

| C-H...O | C-H | O | Co(II) coordination polymer | nih.gov |

| C-H...Cl | C-H | Cl | (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol | nist.gov |

π-π Stacking Interactions

The planar aromatic pyridine ring in this compound makes it a prime candidate for engaging in π-π stacking interactions. These non-covalent interactions are fundamental in the packing of many aromatic compounds.

In related cyanopyridine systems, offset face-to-face π-stacking is a common feature. nih.gov For example, in 4-chloropyridine-2-carbonitrile, the molecules pack in layers with a centroid-to-centroid distance of 3.813 Å and a ring offset of 1.615 Å, indicative of this type of interaction. nih.govresearchgate.net A similar arrangement is seen in 6-chloropyridine-2-carbonitrile, with a centroid-to-centroid distance of 3.7204 Å. nih.gov

The presence of the bulky tert-butyl group at the 2-position would likely introduce significant steric hindrance. This could influence the geometry of the π-π stacking, potentially leading to a greater offset or preventing a perfectly co-facial arrangement. The nitrile group, being electron-withdrawing, will also affect the quadrupole moment of the pyridine ring, which in turn modulates the nature and strength of the π-π stacking. In some organic-inorganic hybrid crystals, the tuning of π-π interactions among organic cations has been shown to influence the material's light-emitting properties. rsc.org

The table below provides examples of π-π stacking parameters in related pyridine compounds.

| Compound | Centroid-to-Centroid Distance (Å) | Ring Offset (Å) | Reference |

| 4-chloropyridine-2-carbonitrile | 3.813 (5) | 1.615 (3) | nih.gov |

| 6-chloropyridine-2-carbonitrile | 3.7204 (7) | 1.48 (2) | nih.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. While a specific Hirshfeld analysis for this compound is not available, we can predict the likely distribution of contacts based on analyses of other pyridine-containing molecules.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, the fingerprint plot would be expected to be dominated by H···H contacts, arising from the numerous hydrogen atoms on the tert-butyl group and the pyridine ring. This is a common feature in many organic molecules. For instance, in a quaterpyridine derivative, H···H contacts accounted for a significant portion of the total Hirshfeld surface. whiterose.ac.uk

Other significant contacts would include C···H/H···C and N···H/H···N interactions, corresponding to the C-H...π and C-H...N hydrogen bonds discussed earlier. The analysis of a Co(II) complex with imidazo[1,2-a]pyridine showed that H···H contacts made up 38.4% of the surface, while Cl···H/H···Cl interactions were also very significant at 30.0%. nih.gov In a 2-methoxy-4,6-diphenylnicotinonitrile derivative, key interactions highlighted by Hirshfeld analysis included π–π stacking and H⋯X contacts. nih.gov

The following table shows the percentage contributions of various intermolecular contacts to the Hirshfeld surface for some related compounds, giving an indication of what might be expected for this compound.

| Compound | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | Other significant contacts (%) | Reference |

| (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol | 68.9 | 11.7 | 0.4 | Cl···H/H···Cl (11.0), C···C (4.5) | nist.gov |

| Co(II) complex with imidazo[1,2-a]pyridine | 38.4 | 12.1 | 4.1 | Cl···H/H···Cl (30.0), C···C (7.9) | nih.gov |

| 4′,4′′′-Quaterpyridine | - | - | 10.6 (C-H...N) / 7.6 (H...N-C) | - | whiterose.ac.uk |

Advanced Reactivity and Mechanistic Studies of 2 Tert Butylpyridine 4 Carbonitrile

C-H Activation and Functionalization

The selective activation and functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering atom-economical routes to complex molecules. In the context of 2-tert-butylpyridine-4-carbonitrile, the primary focus lies on the regioselective functionalization of the sp3 C-H bonds of the tert-butyl group.

While specific studies on the regioselective sp3 C-H olefination of this compound are not extensively documented, the principles of directed C-H activation provide a framework for understanding this potential transformation. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has proven effective for the C-H functionalization of various pyridine (B92270) derivatives. beilstein-journals.orgresearchgate.net In a hypothetical olefination reaction, a catalyst would coordinate to the pyridine nitrogen, positioning the metal center in proximity to the C-H bonds of the tert-butyl group. This directed metalation would favor the formation of a metallacyclic intermediate, which could then react with an olefin to yield the desired functionalized product.

The regioselectivity of such a reaction would be dictated by the steric and electronic environment around the tert-butyl group. The bulky nature of this group could influence the approach of the catalyst and the subsequent insertion into a specific C-H bond.

Table 1: Hypothetical Reaction Parameters for Regioselective C-H Olefination

| Parameter | Condition | Rationale |

| Catalyst | [RhCl(CO)2]2 | Known to be effective for direct arylation of pyridines. researchgate.net |

| Ligand | P(o-tolyl)3 | Bulky phosphine (B1218219) ligands can influence regioselectivity. |

| Olefin | Styrene | A common coupling partner in olefination reactions. |

| Solvent | Toluene | A non-polar solvent suitable for many C-H activation reactions. |

| Temperature | 120-150 °C | Elevated temperatures are often required to overcome the activation barrier for C-H bond cleavage. |

It is important to note that the conditions in Table 1 are illustrative and would require experimental optimization for the specific substrate, this compound.

The mechanism of transition-metal-catalyzed C-H activation of pyridine derivatives is a subject of ongoing research. acs.orgchemrxiv.org Several pathways have been proposed, with the specific mechanism often depending on the metal, ligands, and substrate. beilstein-journals.org

One plausible mechanism involves an initial coordination of the pyridine nitrogen to the metal center. beilstein-journals.org This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken and a new metal-carbon bond is formed simultaneously with the removal of a proton by a base. Alternatively, an oxidative addition pathway may occur, where the metal center inserts into the C-H bond, leading to a higher oxidation state intermediate.

For the C-H activation of the tert-butyl group in this compound, a plausible mechanistic cycle catalyzed by a rhodium complex is depicted below:

Coordination: The rhodium catalyst coordinates to the nitrogen atom of the pyridine ring.

C-H Activation: The metal center then interacts with a C-H bond of the tert-butyl group, leading to the formation of a five-membered rhodacycle intermediate through oxidative addition.

Olefin Insertion: The incoming olefin coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination: The final step involves reductive elimination, which forms the C-C bond of the product and regenerates the active rhodium catalyst.

Deuterium labeling experiments and kinetic isotope effect (KIE) studies are powerful tools to elucidate the rate-determining step and the nature of the C-H bond cleavage in such reactions. beilstein-journals.org

Oxidation Reactions

The oxidation of pyridine derivatives can occur at the nitrogen atom to form N-oxides or at the substituent groups. The presence of the electron-withdrawing nitrile group in this compound makes the pyridine ring less susceptible to electrophilic attack, including oxidation at the ring carbons. However, the nitrogen lone pair remains available for oxidation.

Oxidation of the tert-butyl group is also a possibility, although generally requiring harsh conditions. Metal-free oxidation methods using hypervalent iodine reagents have been shown to be effective for the oxidation of sterically hindered pyrene (B120774) derivatives, suggesting a potential avenue for the selective oxidation of the tert-butyl group in this compound under specific conditions. rsc.org

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Comments |

| m-CPBA | This compound N-oxide | Common reagent for N-oxidation of pyridines. |

| KMnO4 / heat | 2-(2-carboxypropan-2-yl)pyridine-4-carbonitrile | Strong oxidizing agent capable of oxidizing alkyl side chains. |

| Dess-Martin periodinane | No reaction expected | Typically oxidizes alcohols to aldehydes/ketones. |

The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. gcwgandhinagar.com

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient and thus more reactive towards nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS). gcwgandhinagar.comyoutube.com The reactivity of this compound in these reactions is further modulated by its substituents.

The electron-withdrawing nitrile group at the 4-position strongly activates the ring for nucleophilic attack, particularly at the 2- and 6-positions. stackexchange.comyoutube.com However, the bulky tert-butyl group at the 2-position provides significant steric hindrance, making nucleophilic attack at this position less favorable. Therefore, nucleophilic attack is most likely to occur at the 6-position, provided a suitable leaving group is present. The cyanide group itself can also be displaced by strong nucleophiles in some cyanopyridines. researchgate.net

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. gcwgandhinagar.comyoutube.com The presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophiles. The tert-butyl group is a weak activating group and an ortho-, para-director in benzene (B151609) rings. stackexchange.comucalgary.ca In the context of the pyridine ring, its directing effect would be superimposed on the inherent deactivation of the ring. Electrophilic attack, if it were to occur under forcing conditions, would likely be directed to the 3- or 5-position, away from the deactivating influence of the nitrogen and nitrile group.

Table 3: Predicted Reactivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Reactivity | Favored Position(s) | Rationale |

| Nucleophilic Aromatic Substitution | Favorable | 6-position | Strong activation by the 4-cyano group, steric hindrance at the 2-position. stackexchange.com |

| Electrophilic Aromatic Substitution | Unfavorable | 3- or 5-position | Deactivation by the pyridine nitrogen and 4-cyano group. gcwgandhinagar.comyoutube.com |

Kinetics and Thermodynamics of Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic parameters. Kinetic studies on related substituted pyridines have provided insights into reaction mechanisms. For instance, Brønsted plots for the reaction of substituted pyridines with nucleophiles can reveal whether the nucleophilic attack or the departure of the leaving group is the rate-determining step. rsc.orgresearchgate.net

The thermodynamics of reactions, such as hydrogenation, are influenced by the substituents on the pyridine ring. researchgate.net The enthalpy of sublimation, a key thermodynamic parameter, is also affected by the nature and position of substituents. rsc.orgnih.gov For this compound, the bulky tert-butyl group and the polar nitrile group would be expected to have a significant impact on its crystal packing and, consequently, its sublimation enthalpy.

Table 4: General Kinetic and Thermodynamic Considerations

| Aspect | Influencing Factors | Expected Effect on this compound |

| Reaction Rate (Kinetics) | Steric hindrance, electronic effects of substituents | The bulky tert-butyl group may slow down reactions at the 2-position. The electron-withdrawing nitrile group will accelerate nucleophilic attack. |

| Reaction Equilibrium (Thermodynamics) | Stability of reactants and products | The aromaticity of the pyridine ring provides a significant thermodynamic driving force for substitution over addition reactions. |

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the disappearance of starting materials and the appearance of products. wikipedia.orgacs.orgchemicalbook.com The chemical shifts of the protons and carbons in the pyridine ring and the tert-butyl group are sensitive to changes in the electronic environment, providing clear indicators of reaction progress. For instance, in a C-H olefination reaction, the appearance of new signals in the vinylic region of the 1H NMR spectrum would signify product formation.

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) at around 2230 cm⁻¹ provides a convenient handle for monitoring reactions where this group is involved or its electronic environment is altered. nih.gov

UV-Vis Spectroscopy: The electronic transitions within the pyridine ring can be monitored by UV-Vis spectroscopy. wikipedia.org Changes in the absorption spectrum can indicate the formation of intermediates or products with different conjugation systems.

Mass Spectrometry (MS): MS is used to identify the molecular weights of reactants, intermediates, and products, confirming the outcome of a reaction. nih.gov

Table 5: Characteristic Spectroscopic Data for this compound

| Technique | Key Feature | Approximate Value/Region |

| 1H NMR | Tert-butyl protons (singlet) | ~1.3 ppm |

| Pyridine ring protons | 7.5 - 8.8 ppm | |

| 13C NMR | Nitrile carbon | ~115 ppm |

| Tert-butyl quaternary carbon | ~35 ppm | |

| Tert-butyl methyl carbons | ~30 ppm | |

| IR | C≡N stretch | ~2230 cm⁻¹ |

Applications in Advanced Academic Research Fields

Medicinal Chemistry and Biological Activity Investigations

The exploration of pyridine-based molecules has been a cornerstone of drug discovery, yielding numerous therapeutic agents. The unique electronic properties and synthetic tractability of the pyridine (B92270) scaffold make it a versatile template for designing molecules with specific biological targets.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key strategy in the development of treatments for a wide range of diseases. Pyridine-containing compounds have been extensively studied as enzyme inhibitors.

Derivatives of pyridine-4-carbonitrile have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. A series of indole-pyridine carbonitrile derivatives demonstrated notable inhibitory activities against both α-glucosidase and α-amylase. tandfonline.comnih.govresearchgate.net Similarly, a library of 2-oxopyridine carbonitriles exhibited significant inhibitory potential against these enzymes, with some compounds showing competitive inhibition. nih.gov Another study on synthetic pyridones also identified dual inhibitors of α-amylase and α-glucosidase. researchgate.net These findings suggest that the pyridine-4-carbonitrile scaffold could be a promising starting point for the development of new antidiabetic agents.

Below is a table summarizing the inhibitory activities of some representative pyridine-carbonitrile derivatives against α-amylase and α-glucosidase.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Indole-pyridine carbonitriles | α-Glucosidase | Potent (comparable to acarbose) | tandfonline.comnih.gov |

| Indole-pyridine carbonitriles | α-Amylase | Potent (comparable to acarbose) | tandfonline.comnih.gov |

| 2-Oxopyridine carbonitriles | α-Glucosidase | 3.00 ± 0.11 to 43.35 ± 0.67 | nih.gov |

| 2-Oxopyridine carbonitriles | α-Amylase | 9.20 ± 0.14 to 65.56 ± 1.05 | nih.gov |

| Synthetic Pyridones | α-Amylase | 9.20 ± 0.14 | researchgate.net |

| Synthetic Pyridones | α-Glucosidase | 3.05 ± 0.18 | researchgate.net |

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development. Several studies have highlighted the potential of pyridine-based compounds as kinase inhibitors.

A series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. chapman.eduuri.edu Another study focused on pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-Terminal Src Kinase (CSK). nih.gov

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, which is a key target in non-small cell lung cancer, novel 2-alkoxycyanopyridine derivatives have been identified as potent dual inhibitors of EGFR and HER2. africaresearchconnects.comnih.gov Furthermore, 3-cyanopyridone/pyrazoline hybrids have been investigated as potential apoptotic antiproliferative agents targeting EGFR/BRAFV600E inhibitory pathways. nih.gov Quinazolin-4-one/3-cyanopyridin-2-one hybrids have also been designed as dual inhibitors of EGFR and BRAF V600E. mdpi.com

The following table presents the kinase inhibitory activity of some pyridine derivatives.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Pyridin-2(1H)-one derivatives | c-Src | 12.5 | chapman.eduuri.edu |

| 2-Alkoxycyanopyridine derivatives | EGFR | 0.138 | africaresearchconnects.comnih.gov |

| 2-Alkoxycyanopyridine derivatives | HER2 | 0.092 | africaresearchconnects.comnih.gov |

| 3-Cyanopyridone/pyrazoline hybrids | EGFR | 0.068 - 0.075 | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR | 0.11 - 0.19 | mdpi.com |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The pyridine nucleus is a common feature in many antimicrobial agents. Various pyridine derivatives have been synthesized and evaluated for their activity against a range of pathogens. For instance, a review of pyridine compounds highlighted their broad-spectrum antimicrobial and antiviral activities. nih.gov Specifically, certain pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Additionally, some pyridine carbonitrile derivatives have been investigated for their promising antimicrobial and antioxidant properties. researchgate.net

In the realm of antifungal research, pyridine and pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in fungal ergosterol biosynthesis, in an efflux-negative strain of Candida albicans. nih.gov

Regarding antiviral activity, a comprehensive review detailed the antiviral properties of pyridine-fused and pyridine-containing heterocycles against a variety of viruses, including HIV, HCV, and HBV. researchgate.neteurekaselect.com Another study explored pyrimido[4,5-d]pyrimidines as potential antiviral agents, with some compounds showing activity against human coronaviruses. mdpi.com

Anticancer Research and Cytotoxicity Assessment

The anticancer potential of pyridine derivatives is a significant area of research. Numerous studies have demonstrated the cytotoxic effects of various pyridine-based compounds against different cancer cell lines. A review of novel pyridine and pyrimidine derivatives highlighted their promise as anticancer agents.

Specifically, 3-cyanopyridine derivatives have been investigated for their anticancer activity. Cyanopyridinone- and cyanopyridine-based compounds have been evaluated as cancer cell Pim-1 inhibitors, with some showing significant cytotoxicity against liver, colon, breast, and prostate cancer cell lines. nih.gov Furthermore, the design and synthesis of 4,6-diaryl pyridine and pyrimidine derivatives have yielded potential cytotoxic molecules. jst.go.jp A review of pyridine derivatives as anticancer agents also provides an overview of FDA-approved drugs and other promising compounds. ekb.eg

The table below summarizes the cytotoxic activity of selected pyridine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine derivatives | MCF-7 (Breast) | 20 | |

| Cyanopyridine derivatives | HepG2 (Liver) | 6.95 ± 0.34 | nih.gov |

| Cyanopyridine derivatives | HCT-116 (Colon) | 7.15 ± 0.35 | nih.gov |

| 4,6-Diaryl pyridine derivatives | HL-60 (Leukemia) | 0.09 | jst.go.jp |

Other Pharmacological Explorations (e.g., Antidiabetic, Antioxidant, Anti-inflammatory, Analgesic, Antihypertensive)

Beyond enzyme inhibition and antimicrobial/anticancer activities, pyridine derivatives have been explored for a variety of other pharmacological properties.

Antidiabetic: As mentioned in the glycosidase inhibition section, indole-pyridine carbonitriles have been evaluated as potential agents against diabetes mellitus due to their dual inhibition of α-glucosidase and α-amylase. tandfonline.comnih.govresearchgate.net

Antioxidant: Several studies have investigated the antioxidant potential of pyridine derivatives. Synthetic pyridones and cyanopyridine-based 1,3,4-oxadiazole derivatives have been assessed for their antioxidant activity. researchgate.netnih.gov The antioxidant properties of cyanidin-3-O-beta-glucopyranoside have also been studied, though this is not a pyridine derivative, it highlights the interest in antioxidant research. nih.gov

Anti-inflammatory and Analgesic: Pyridine derivatives have been reviewed for their potential analgesic and anti-inflammatory activities. ijsdr.orgresearchgate.net Specifically, new derivatives of 3-hydroxy pyridine-4-one have demonstrated both analgesic and anti-inflammatory effects. nih.govnih.gov

Antihypertensive: The potential of pyridine derivatives as antihypertensive agents has also been explored. Ofornine, a synthetic compound containing a pyridine moiety, was investigated for its antihypertensive properties. wikipedia.org Other studies have evaluated the antihypertensive effects of oxazolo[3,2-a]pyridines, thiazolo[3,2-a]pyridines, and pyrido[2,1-b]oxazines, as well as pyrimidine derivatives. nih.govresearchgate.netnih.gov

Catalysis Research

The utility of pyridine derivatives as ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry. The electronic and steric properties of 2-Tert-butylpyridine-4-carbonitrile make it a promising candidate for various catalytic applications.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, the nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, thereby modifying the catalyst's electronic and steric environment. The tert-butyl group can create a sterically hindered pocket around the metal, which can influence the selectivity of catalytic transformations. The electron-withdrawing nature of the nitrile group can modulate the electron density at the metal center, impacting its reactivity and catalytic turnover. In heterogeneous catalysis, this compound could be immobilized on a solid support, creating a robust and recyclable catalytic system. The pyridine moiety provides a strong anchoring point, while the functional groups can be tailored to facilitate specific catalytic reactions.

Applications in Organic Transformations (e.g., Cross-coupling Reactions, Carbonylation)

While specific examples detailing the use of this compound in cross-coupling and carbonylation reactions are not extensively documented, related tert-butylpyridine derivatives have shown considerable promise. For instance, the presence of bulky tert-butyl groups on pyridine-type ligands can be advantageous in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These bulky ligands can promote the reductive elimination step, leading to higher reaction yields and faster turnover rates. One chemical supplier's product information tangentially links this compound with a "Buchwald nickel cross-coupling catalyst precursor," suggesting a potential, albeit unconfirmed, application in this area. chemicalbook.com In carbonylation reactions, where carbon monoxide is incorporated into organic molecules, the electronic properties of the ligand are crucial. The nitrile group in this compound could influence the migratory insertion of CO, a key step in many carbonylation processes.

Catalytic Reduction and Oxidation Processes

The pyridine nucleus can participate in electron transfer processes, making its derivatives potentially useful in catalytic reduction and oxidation reactions. The electronic modifications imparted by the tert-butyl and nitrile groups in this compound could be harnessed to tune the redox potential of a coordinated metal center. This would allow for the development of catalysts with tailored reactivity for specific reduction or oxidation transformations, such as the hydrogenation of unsaturated bonds or the selective oxidation of alcohols.

Supramolecular Catalysis

Supramolecular catalysis relies on the formation of well-defined, non-covalent assemblies to perform catalytic functions. The directional hydrogen bonding capabilities of the nitrile group and the potential for π-π stacking interactions involving the pyridine ring make this compound an interesting building block for the construction of supramolecular catalysts. These organized assemblies can create microenvironments that enhance reaction rates and selectivities, mimicking the active sites of enzymes.

Materials Science and Optoelectronics

The rigid structure and functional groups of this compound suggest its potential utility in the field of materials science and optoelectronics. Pyridine-based materials have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and functional polymers. The incorporation of the tert-butyl group can enhance the solubility and processability of these materials, while the nitrile group can influence their electronic properties and intermolecular packing. These features could be exploited to develop new materials with tailored optical and electronic characteristics for a variety of advanced applications.

Koordinationschemie und supramolekulare Anordnung

Die multifunktionale Natur von 2-Tert-butylpyridin-4-carbonitril macht es zu einem vielseitigen Baustein für die Koordinationschemie und das Kristall-Engineering.

Pyridin-Carbonitrile sind aufgrund ihrer Fähigkeit, über das Stickstoffatom des Pyridinrings oder das Stickstoffatom der Nitrilgruppe an Metallzentren zu binden, wertvolle Liganden in der Koordinationschemie. nih.govnih.gov Dies ermöglicht die Bildung von sowohl mononuklearen als auch verbrückten polynuklearen Komplexen. Die Synthese von Metallkomplexen mit Pyridin-Liganden erfolgt typischerweise durch die Reaktion des Liganden mit einem Metallsalz in einem geeigneten Lösungsmittel. mdpi.com Die tert-Butylgruppe in 2-Tert-butylpyridin-4-carbonitril übt einen signifikanten sterischen Einfluss aus, der die Koordinationsgeometrie um das Metallzentrum steuern und die Bildung spezifischer Isomere oder Koordinationszahlen begünstigen kann. mdpi.com Solche Komplexe sind für ihre potenziellen Anwendungen in der Katalyse, im Magnetismus und in den Materialwissenschaften von Interesse. researchgate.net

Die Selbstorganisation von Molekülen zu geordneten supramolekularen Strukturen wird durch spezifische nicht-kovalente Wechselwirkungen angetrieben. 2-Tert-butylpyridin-4-carbonitril besitzt mehrere funktionelle Gruppen, die an solchen Wechselwirkungen beteiligt sein können. Das Pyridinstickstoffatom und die Nitrilgruppe können als Akzeptoren für Wasserstoffbrückenbindungen fungieren, während der aromatische Ring an π-π-Stapelanordnungen beteiligt sein kann. nih.govmdpi.com Die tert-Butylgruppe kann durch Van-der-Waals-Kräfte zur Stabilisierung der Packung beitragen, aber auch die Geometrie der Anordnung durch sterische Abstoßung diktieren. Diese gezielte Steuerung der intermolekularen Kräfte ermöglicht den Aufbau komplexer Architekturen wie molekularer Käfige, Helices oder poröser Netzwerke. semanticscholar.org

Kristall-Engineering befasst sich mit dem rationalen Design von Festkörpern mit gewünschten physikalischen und chemischen Eigenschaften. ub.edu Nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen, Halogenbrückenbindungen und π-Wechselwirkungen sind die Werkzeuge des Kristall-Engineers. researchgate.netmdpi.com Im Fall von 2-Tert-butylpyridin-4-carbonitril ist die Hierarchie dieser Wechselwirkungen entscheidend für die resultierende Kristallstruktur. Untersuchungen an verwandten Systemen haben gezeigt, dass Wasserstoffbrückenbindungen zwischen Hydroxylgruppen und Pyridinstickstoffatomen außerordentlich robust sind. nih.gov Die Nitrilgruppe ist ebenfalls ein kompetenter Akzeptor für Wasserstoffbrückenbindungen. ias.ac.in Die Analyse der Kristallpackung solcher Moleküle erfolgt häufig mithilfe von Techniken wie der Hirshfeld-Oberflächenanalyse, die eine quantitative Bewertung der verschiedenen intermolekularen Kontakte ermöglicht. nih.govresearchgate.net Das Verständnis dieser Wechselwirkungen ist entscheidend für die Kontrolle der Festkörpereigenschaften, einschließlich Löslichkeit, Schmelzpunkt und Polymorphie.